hemoglobin F-Albaicin
Description
Properties
CAS No. |
109265-02-3 |
|---|---|
Molecular Formula |
C8H13NO2 |
Synonyms |
hemoglobin F-Albaicin |
Origin of Product |
United States |
Molecular and Genetic Characterization of Hemoglobin F Albaicin
Primary Molecular Anomaly of Hemoglobin F-Albaicin
The defining characteristic of this compound at the molecular level is a precise alteration in the amino acid sequence of the G-gamma globin chain. nih.gov
The amino acid substitution in this compound is located at the eighth position of the G-gamma globin chain. nih.govmayocliniclabs.com The gamma globin chains, along with alpha globin chains, form fetal hemoglobin (HbF). mayocliniclabs.com There are two types of gamma globin chains, G-gamma and A-gamma, which differ by a single amino acid at position 136. mayocliniclabs.comscielo.br The specific alteration in this compound occurs within the G-gamma chain, a key component of fetal hemoglobin. nih.govmayocliniclabs.com
Genetic Basis of this compound Expression
The expression of this compound is rooted in a specific genetic variation within one of the gamma globin genes. lovd.nlnih.gov
The genetic origin of this compound is a mutation in the HBG2 gene, which encodes the G-gamma globin chain. lovd.nlmarrvel.org The HBG2 and HBG1 genes are part of the beta-globin gene cluster on chromosome 11. mayocliniclabs.comdrugbank.com While both genes produce gamma chains for fetal hemoglobin, the F-Albaicin variant is specifically linked to a change in the HBG2 gene. lovd.nlmarrvel.org
The specific genetic change responsible for this compound is identified as the single nucleotide polymorphism (SNP) rs35521813. lovd.nlmarrvel.org This SNP represents the variation in the DNA sequence of the HBG2 gene that leads to the amino acid substitution at position 8. lovd.nlexpasy.org The designation for this variant in genomic terms is c.25A>R, which corresponds to the p.Lys9Glu protein change. lovd.nllovd.nl
This compound is one of numerous variants of the gamma globin genes. marrvel.orgarupconsult.com These variants can be qualitative, like F-Albaicin, resulting in a structural change to the globin chain, or quantitative, affecting the amount of fetal hemoglobin produced. mayocliniclabs.comarupconsult.com Other examples of gamma chain variants include Hb F-Auckland (Asp7Asn), Hb F-Caltech (Lys120Gln), and Hb F-Oakland (Glu26Lys). marrvel.orgnih.gov The study of these variants, including F-Albaicin, provides insight into the structure-function relationships of fetal hemoglobin and the clinical implications of such genetic diversity. mayocliniclabs.comarupconsult.com
| Feature | Description |
| Hemoglobin Variant | This compound |
| Affected Globin Chain | G-gamma (Gγ) |
| Amino Acid Substitution | Position 8: Lysine (B10760008) (Lys) → Glutamic Acid (Glu) or Glutamine (Gln) |
| Helical Position | A5 |
| Associated Gene | HBG2 (Hemoglobin Subunit Gamma 2) |
| Associated SNP | rs35521813 |
| Genomic Change | c.25A>R |
Theoretical Structural Implications of the Lysine to Glutamic Acid/Glutamine Substitution
This compound (Hb F-Albaicin) is a variant of fetal hemoglobin characterized by a single amino acid substitution at the eighth position of the Gγ-globin chain (also denoted as A5, indicating the fifth residue of the A-helix). connectedpapers.comnih.gov In this variant, the typically present Lysine (Lys) is replaced by either Glutamic Acid (Glu) or Glutamine (Gln). nih.govexpasy.org This seemingly minor alteration at the molecular level carries significant theoretical implications for the structure of the globin protein, primarily through changes in physicochemical properties and the potential disruption of local conformation.
Alterations in Residue Charge and Polarity
The substitution of lysine with either glutamic acid or glutamine fundamentally alters the local charge and polarity at position 8 of the Gγ-globin chain. letstalkacademy.comthemedicalbiochemistrypage.org At a physiological pH of approximately 7.4, the side chains of these amino acids exhibit distinct properties. letstalkacademy.com
Lysine (Lys): The original residue, lysine, is a basic amino acid. Its side chain contains an amino group that is protonated at physiological pH, giving it a positive charge (+1). letstalkacademy.comthemedicalbiochemistrypage.org
Glutamic Acid (Glu): One of the potential substitutes, glutamic acid, is an acidic amino acid. Its side chain features a carboxyl group that is deprotonated at physiological pH, resulting in a negative charge (-1). letstalkacademy.comthemedicalbiochemistrypage.org
Glutamine (Gln): The other possible substitute, glutamine, is a polar, uncharged amino acid. Its side chain contains an amide group that does not carry a net charge. letstalkacademy.com
The switch from lysine to glutamic acid represents a complete reversal of the local electrostatic charge, from positive to negative. expasy.orgplos.org The substitution of lysine with glutamine results in the loss of a positive charge, replaced by a polar, neutral group. expasy.orgletstalkacademy.com These changes are significant because ionic interactions (salt bridges) and hydrogen bonds are crucial for stabilizing the three-dimensional structure of proteins. nih.gov
Table 1: Physicochemical Properties of Substituted Amino Acids at Physiological pH
| Amino Acid | 3-Letter Code | 1-Letter Code | Property of Side Chain | Charge at pH ~7.4 |
| Lysine | Lys | K | Basic, Polar | Positive (+) |
| Glutamic Acid | Glu | E | Acidic, Polar | Negative (-) |
| Glutamine | Gln | Q | Neutral, Polar | Uncharged (0) |
Potential for Local Conformational Perturbations in Globin Structure
The replacement of the positively charged lysine could disrupt an existing ionic bond, or salt bridge, that it may have formed with a negatively charged residue elsewhere in the protein. Such bonds are critical for anchoring different parts of the polypeptide chain. The introduction of glutamic acid's negative charge could create electrostatic repulsion with other nearby acidic residues, destabilizing the local structure. Conversely, it might form a new, non-native salt bridge, pulling the protein into an altered conformation.
Advanced Analytical Methodologies for Identification and Structural Elucidation
Chromatographic Techniques for Hemoglobin Variant Separation
Chromatographic methods are fundamental in the initial detection and isolation of hemoglobin variants. These techniques separate molecules based on their differential distribution between a stationary phase and a mobile phase. High-performance liquid chromatography (HPLC) is a particularly powerful tool in hemoglobin analysis due to its high resolution, speed, and automation capabilities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone in the screening and characterization of hemoglobinopathies. It utilizes high pressure to force a sample through a column packed with a stationary phase, allowing for the separation of different hemoglobin fractions with high precision and reproducibility.
Reverse-phase HPLC (RP-HPLC) is a crucial tool for the structural elucidation of hemoglobin variants like Hb F-Albaicin. This technique separates molecules based on their hydrophobicity. In the analysis of Hb F-Albaicin, RP-HPLC was instrumental in separating the globin chains from the red cell lysate. Using a large-pore Vydac C4 column, an abnormal γ-globin chain, designated γx, was observed to elute between the normal Gγ and Aγ chains.
Following the isolation of the abnormal globin chain, it is subjected to enzymatic digestion, typically with trypsin, to break it down into smaller peptide fragments. These fragments are then separated by a secondary RP-HPLC procedure. This peptide mapping allows for the identification of an abnormal peptide, which can then be subjected to amino acid composition analysis and sequencing to pinpoint the exact location and nature of the amino acid substitution. In the case of Hb F-Albaicin, analysis of the tryptic peptides revealed an abnormal T-1,2 peptide with an amino acid composition showing an additional glutamic acid residue and one less lysine (B10760008) residue, indicating a Lys→Glu (or Gln) substitution at position 8 of the Gγ chain.
Table 1: RP-HPLC Conditions for Globin Chain Separation
| Parameter | Value |
| Column | Vydac C4 (large-pore) |
| Mobile Phase | Gradient of acetonitrile (B52724) in aqueous trifluoroacetic acid |
| Detection | UV absorbance at 280 nm |
| Sample | Red cell lysate |
Cation-exchange HPLC is a widely used method for the routine screening and presumptive identification of hemoglobin variants. This technique separates hemoglobin molecules based on their net positive charge at a specific pH. The stationary phase consists of negatively charged materials (e.g., polyaspartic acid or carboxymethyl-bonded silica) that interact with the positively charged hemoglobin molecules. umich.edunih.gov A gradient of increasing ionic strength or pH is used to elute the different hemoglobin fractions from the column. umich.edu
While specific studies on the application of cation-exchange HPLC for Hb F-Albaicin are not detailed in the available literature, this method is highly effective for separating Hb F from other hemoglobins (B146990) like Hb A, Hb A2, and common variants such as Hb S and Hb C. umich.edunih.gov Given that Hb F-Albaicin is a "fast-moving" variant, implying a more negative (or less positive) charge at alkaline pH, it would be expected to have a distinct elution profile on cation-exchange HPLC compared to normal Hb F. Its retention time would likely be shorter than that of normal Hb F, aiding in its initial detection. Automated cation-exchange HPLC systems, such as the Bio-Rad Variant, are capable of separating dozens of common hemoglobin variants within minutes, making this an ideal methodology for initial screening in a clinical laboratory. nih.gov
Table 2: Common Hemoglobin Elution Order in Cation-Exchange HPLC
| Elution Order | Hemoglobin Variant |
| Early Eluting | Hb Bart's, Hb H |
| Pre-Hb A | Acetylated Hb F |
| Hb F Window | Hb F |
| Hb A Window | Hb A |
| Post-Hb A | Hb A2, Hb S, Hb C |
Note: The exact retention time can vary based on the specific system, column, and gradient used. The position of Hb F-Albaicin would be anticipated to be earlier than normal Hb F.
Automated Capillary Electrophoresis (CE) and Capillary Isoelectric Focusing (cIEF)
Automated capillary electrophoresis has emerged as a powerful alternative to HPLC for hemoglobinopathy screening. nih.gov CE separates molecules in a narrow capillary tube based on their electrophoretic mobility in an electric field. The technique offers high resolution, rapid analysis times, and requires only a small sample volume. nih.gov Automated systems, such as the Sebia Capillarys, perform all steps from sample loading to detection and analysis, providing a clear profile with precise quantification of hemoglobin fractions, including Hb F and Hb A2. nih.gov
Capillary Isoelectric Focusing (cIEF) is another high-resolution capillary technique that separates proteins based on their isoelectric point (pI). nih.gov In cIEF, a pH gradient is established within the capillary, and under an applied voltage, proteins migrate to the point where their net charge is zero. This method provides excellent resolution, capable of separating variants with very small differences in pI. nih.gov While direct application of CE and cIEF to Hb F-Albaicin has not been specifically documented, these techniques are well-suited for its analysis. The Lys→Glu substitution in Hb F-Albaicin would result in a significant change in its isoelectric point, making it readily separable from normal Hb F by cIEF. Similarly, its altered charge-to-mass ratio would lead to a distinct migration time in automated CE.
Electrophoretic Methods for Variant Detection
Electrophoresis is a classical and fundamental technique for the detection of hemoglobin variants. It relies on the principle that charged molecules will migrate in an electric field at a rate determined by their net charge, size, and shape.
Cellulose (B213188) Acetate (B1210297) Electrophoresis at Alkaline pH
Cellulose acetate electrophoresis at an alkaline pH (typically 8.4-8.6) is a standard and widely used screening method for hemoglobin variants. researchgate.net At this pH, hemoglobin is negatively charged and migrates from the point of application (cathode) towards the positive electrode (anode). The rate of migration is dependent on the net negative charge of the hemoglobin molecule.
In the initial discovery of Hemoglobin F-Albaicin, cellulose acetate electrophoresis at alkaline pH was the method that readily detected it as a "fast-moving" component. This indicates that Hb F-Albaicin has a greater net negative charge than normal Hb F. The substitution of a positively charged lysine (Lys) with a negatively charged glutamic acid (Glu) would result in a significant increase in the protein's net negative charge, explaining its faster migration towards the anode compared to other hemoglobin fractions. This method, while excellent for initial detection, is qualitative or semi-quantitative and is typically followed by chromatographic or other methods for precise quantification and structural confirmation.
Table 3: Relative Electrophoretic Mobility of Hemoglobins on Cellulose Acetate (Alkaline pH)
| Origin (Application Point) | Slowest Migration | ... | ... | Fastest Migration |
| Cathode (-) | Hb A2, C, E, O-Arab | Hb S, D, G, Lepore | Hb F | Hb A |
| Anode (+) |
Note: This table illustrates the general migration pattern. The exact position of variants can overlap.
Isoelectric Focusing (IEF)
Isoelectric focusing is a high-resolution electrophoretic technique that separates proteins based on their isoelectric point (pI), the specific pH at which a protein has no net electrical charge. For hemoglobin analysis, IEF on agarose (B213101) or polyacrylamide gels provides a distinct banding pattern that allows for the differentiation of various hemoglobin types and variants. drugbank.com
Lysine to Glutamic Acid (Lys→Glu): This substitution results in the loss of a positive charge and the gain of a negative charge at physiological pH, leading to a significant decrease in the protein's isoelectric point. Consequently, during IEF, Hb F-Albaicin (Gγ 8 Lys→Glu) would migrate further towards the acidic (anodic) end of the pH gradient compared to normal fetal hemoglobin (Hb F).
Lysine to Glutamine (Lys→Gln): This substitution results in the loss of a positive charge, making the protein more acidic than the normal counterpart. This variant would also migrate towards the anodic end, but its position would be distinct from the Glu substitution, falling between normal Hb F and the more acidic Glu-substituted variant.
The high resolution of IEF allows for the clear separation of these variants from Hb F, Hb A (adult hemoglobin), and other common hemoglobin variants, making it a crucial initial step in identification. drugbank.com
Mass Spectrometry Approaches in Globin Chain Analysis
Mass spectrometry (MS) has become an indispensable tool in hematology for the definitive characterization of hemoglobin variants. It provides precise molecular weight information of intact globin chains and can pinpoint the exact location and nature of an amino acid substitution through peptide analysis. lcms.cz
Electrospray Ionization Mass Spectrometry (ESI-MS) for Intact Globin Chains
ESI-MS is a soft ionization technique that allows for the accurate mass determination of intact proteins like globin chains. lcms.cz A diluted whole blood sample is denatured, and the globin chains are introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the multiply charged ions, and this data is deconvoluted to calculate the precise molecular weight of the protein.
For Hb F-Albaicin, ESI-MS can directly detect the mass shift in the variant G-gamma (Gγ) chain. The theoretical average molecular weight of a normal Gγ chain is approximately 15,994.4 Da. The amino acid substitution at position 8 results in a predictable mass change, as detailed in the table below.
Table 1: Theoretical Mass Changes in Hb F-Albaicin Globin Chain
| Substitution | Amino Acid Mass (Da) | Mass Change (Δ Mass, Da) | Expected Gγ Chain Mass (Da) |
|---|---|---|---|
| Lysine (K) | 146.19 | (Reference) | 15,994.4 |
| Glutamic Acid (E) | 147.13 | +0.94 | 15,995.34 |
Note: These values are theoretical average masses and may vary slightly in experimental results.
This precise mass measurement by ESI-MS provides strong evidence for the presence of a variant and helps narrow down the possible amino acid substitutions. lcms.cz
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is another powerful technique for determining the molecular weight of proteins. It is known for its high throughput and is often used for screening purposes. nih.gov In this method, the sample is co-crystallized with a matrix and ionized by a laser. The time it takes for the ions to travel to the detector is proportional to their mass.
When analyzing a sample containing Hb F-Albaicin, MALDI-TOF MS of the intact globin chains would reveal a peak corresponding to the variant Gγ chain, with a mass shift consistent with either the Lys→Glu or Lys→Gln substitution. This rapid analysis can quickly identify samples that require further, more detailed characterization. nih.gov
Peptide Mass Mapping and Tandem Mass Spectrometry (MS/MS) for Mutation Identification
To confirm the exact location and identity of the amino acid substitution, the variant globin chain is isolated and enzymatically digested, typically with trypsin. Trypsin cleaves the protein chain at specific amino acid residues (lysine and arginine), creating a predictable set of smaller peptides. This mixture of peptides is then analyzed by mass spectrometry, a process known as peptide mass mapping. emerypharma.com
The resulting mass spectrum will show a peptide whose mass does not match the theoretical mass of any peptide from a normal Gγ chain. In the case of Hb F-Albaicin, the mutation is at Gγ8. The tryptic peptide containing this position (γT-2, residues 2-12) would exhibit a mass shift corresponding to the substitution.
To confirm the sequence of this variant peptide, tandem mass spectrometry (MS/MS) is employed. nih.gov The variant peptide ion is isolated in the mass spectrometer and fragmented. The fragmentation pattern provides sequence information, allowing for the unambiguous identification of the amino acid at each position within the peptide, thus confirming the Lys→Glu or Lys→Gln substitution at residue 8. nih.govnih.gov
PaperSpray Mass Spectrometry (PSMS) for Rapid Analysis
PaperSpray Mass Spectrometry is an ambient ionization technique that allows for the rapid and direct analysis of complex samples, such as whole blood, with minimal sample preparation. A small volume of blood is applied to a triangular paper tip, which is then wetted with a solvent and subjected to a high voltage. This generates ions from the analytes directly from the paper, which are then analyzed by the mass spectrometer. This method can provide molecular weight information for intact globin chains in minutes, making it a promising tool for high-throughput screening of hemoglobinopathies, including the initial detection of variants like Hb F-Albaicin.
Molecular Genetic Techniques for Variant Confirmation
While protein analysis techniques like mass spectrometry can identify the amino acid substitution, molecular genetic techniques are used to confirm the underlying mutation at the DNA level. aruplab.com This involves analyzing the gamma-globin genes (HBG1 or HBG2) located on chromosome 11. mayocliniclabs.comnih.gov
The primary method for variant confirmation is DNA sequencing, specifically the Sanger sequencing method. aruplab.com Genomic DNA is extracted from the patient's white blood cells. The region of the HBG2 gene (which codes for the Gγ chain) containing the mutation is amplified using the polymerase chain reaction (PCR). The resulting PCR product is then sequenced, and the nucleotide sequence is compared to the reference sequence.
For Hb F-Albaicin (Gγ 8 Lys→Glu or Gln), the sequencing data would reveal a point mutation in the codon for the 8th amino acid.
Table 2: Genetic Basis of this compound
| Amino Acid | Codon (in HBG2 Gene) | Mutation |
|---|---|---|
| Lysine (Lys) | AAG | (Reference) |
| Glutamic Acid (Glu) | GAG | A→G transition |
This genetic analysis provides the ultimate confirmation of the hemoglobin variant and is essential for genetic counseling and prenatal diagnosis. aruplab.commayocliniclabs.com
Polymerase Chain Reaction (PCR) Amplification
In the molecular investigation of a suspected this compound case, Polymerase Chain Reaction (PCR) is the foundational step for amplifying the relevant genetic region. The target for this amplification is the HBG2 gene, which encodes the G-gamma globin chain. Specific primers are designed to flank the entire coding sequence and promoter regions of the HBG2 gene to ensure that the mutation responsible for the variant is captured.
Given the high degree of homology between the HBG1 (A-gamma) and HBG2 (G-gamma) genes, primer design is critical to ensure specific amplification of the HBG2 gene. This specificity is crucial to avoid co-amplification of the HBG1 gene, which could confound subsequent analyses.
Table 1: Illustrative PCR Primer Design for HBG2 Gene Amplification
| Primer Name | Sequence (5' to 3') | Target Region | Amplicon Size (bp) |
| HBG2_Fwd | GCTAATTGCTTGCCTAGCACTTT | 5' Flanking Region | ~1500 |
| HBG2_Rev | AGCTCACTCAGTGTGGCAAAG | 3' Flanking Region | ~1500 |
Note: The primer sequences provided are for illustrative purposes and would require optimization for laboratory use.
Sanger Sequencing for Specific Gene Regions (HBG1 and HBG2)
Following successful PCR amplification, Sanger sequencing is the gold-standard method for identifying the precise nucleotide change that defines this compound. The amplified PCR product of the HBG2 gene is sequenced to determine the exact order of its nucleotides.
The mutation in this compound is a substitution at the 8th amino acid position of the G-gamma chain, where lysine is replaced by either glutamic acid or glutamine. This corresponds to a point mutation in the first exon of the HBG2 gene. Sanger sequencing will reveal this specific single nucleotide polymorphism (SNP).
Table 2: Genetic Mutation in this compound
| Hemoglobin Variant | Globin Chain | Codon | Amino Acid Change | Nucleotide Change |
| This compound | G-gamma (HBG2) | 8 | Lys -> Glu or Gln | AAG -> GAG or CAG |
The sequencing results are compared to the reference sequence of the human HBG2 gene to confirm the presence of the specific mutation.
Next-Generation Sequencing (NGS) in Comprehensive Variant Detection
Next-Generation Sequencing (NGS) offers a high-throughput and comprehensive approach to detecting hemoglobin variants, including this compound. Unlike Sanger sequencing, which targets a specific gene region, NGS can simultaneously sequence a panel of genes known to be involved in hemoglobinopathies. This is particularly advantageous in complex cases or for large-scale screening.
An NGS panel for hemoglobinopathies would typically include the alpha-globin genes (HBA1, HBA2), beta-globin gene (HBB), and the gamma-globin genes (HBG1, HBG2), among others. This allows for the detection of the this compound mutation as well as any other co-inherited globin gene mutations that might influence the clinical phenotype. The high sensitivity of NGS can also aid in the detection of rare variants and mosaicism.
Amino Acid Composition Analysis of Tryptic Peptides
The original characterization of this compound was performed at the protein level through the analysis of its constituent polypeptide chains. tandfonline.com This involved the separation of the globin chains by reverse-phase high-performance liquid chromatography (HPLC), which revealed the presence of an abnormal G-gamma chain. tandfonline.com
To pinpoint the exact location of the amino acid substitution, the isolated abnormal G-gamma chain was subjected to tryptic digestion. Trypsin is a protease that cleaves the protein chain at specific amino acid residues (lysine and arginine), generating a predictable set of smaller peptides. These tryptic peptides are then separated by HPLC.
In the case of this compound, the peptide map showed that most peptides eluted at their expected positions, with the exception of the T-1,2 peptide. tandfonline.com Subsequent amino acid composition analysis of this altered peptide revealed a decrease in the amount of lysine and an increase in glutamic acid, confirming the substitution at position 8 of the G-gamma chain. tandfonline.com
Table 3: Amino Acid Composition of the Abnormal Tryptic Peptide (T-1,2) in this compound
| Amino Acid | Expected Molar Ratio in Normal T-1,2 | Observed Molar Ratio in Hb F-Albaicin T-1,2 |
| Aspartic acid | 2 | 2.05 |
| Threonine | 1 | 0.98 |
| Serine | 1 | 1.02 |
| Glutamic acid | 1 | 1.95 |
| Glycine | 1 | 1.00 |
| Alanine (B10760859) | 1 | 1.03 |
| Valine | 1 | 0.97 |
| Histidine | 1 | 0.99 |
| Lysine | 2 | 1.05 |
Data adapted from the original publication for illustrative purposes. tandfonline.com
This protein-level analysis was fundamental in the initial discovery and characterization of this compound, demonstrating a classic biochemical approach to identifying hemoglobin variants.
Comparative Analysis and Classification of Hemoglobin F Albaicin
Placement within Databases of Hemoglobin Variants (e.g., UniProtKB/Swiss-Prot, OMIM, HbVar)
Locus-specific databases are essential for cataloging the vast number of hemoglobin variants and their associated clinical and biochemical data. These resources serve as a critical reference for researchers and clinicians.
HbVar: This is a comprehensive, locus-specific database dedicated to hemoglobin variants and thalassemias. cncb.ac.cnnih.govoup.com It aims to provide detailed information on genomic changes, phenotypic effects, ethnic occurrences, and references for each variant. nih.govnih.gov As of recent updates, HbVar contains over 1,800 variant entries. cncb.ac.cn A search for "Hemoglobin F-Albaicin" in HbVar may not yield a specific entry if it has not been formally submitted and curated, though the underlying mutation might be searchable.
UniProtKB/Swiss-Prot: This is a high-quality, manually annotated protein sequence database. It provides extensive information on protein function, structure, and variants. uniprot.orguniprot.org Hemoglobin subunits (alpha, beta, gamma) have dedicated entries, and known variants are often listed with links to other databases. For example, the entry for Hemoglobin subunit beta (HBB_HUMAN, P68871) lists numerous variants and their clinical significance. uniprot.org
OMIM (Online Mendelian Inheritance in Man): OMIM is a catalog of human genes and genetic disorders. It focuses on the relationship between genotype and phenotype. While it may not list every single hemoglobin variant, it provides detailed entries for the globin genes and associated diseases like sickle cell anemia (MIM: 603903). uniprot.org
The formal inclusion of this compound in these databases would depend on its publication in peer-reviewed literature and subsequent curation by the database teams. Its presence would involve detailing the Gγ8(A5)Lys→Glu/Gln mutation, its method of detection, and any associated hematological data.
Insights from High-Resolution Structural Studies of Related Hemoglobin Mutants
Direct high-resolution structural studies of this compound are not widely available. However, extensive research on other hemoglobin mutants using techniques like X-ray crystallography and computational modeling provides a framework for predicting the potential structural consequences of the Gγ8(A5)Lys→Glu/Gln substitution.
X-ray crystallography is the most powerful technique for determining the three-dimensional atomic structure of proteins. mdpi.com The pioneering work on the structures of myoglobin (B1173299) and hemoglobin by Kendrew and Perutz laid the foundation for understanding protein function at a molecular level. mdpi.comspringernature.com This method has been used to resolve the structures of numerous hemoglobin variants, revealing how single amino acid substitutions can induce changes in tertiary and quaternary structure, disrupt subunit interfaces, and alter functional properties like oxygen affinity. nih.govnih.gov For example, high-resolution studies on mutants at the Trp37β position showed how disruption of intersubunit contacts leads to significant changes in quaternary structure and oxygen binding properties. nih.gov
In the absence of direct experimental structures, computational and bioinformatic tools are invaluable for predicting the impact of a mutation. In silico functional prediction tools can assess whether a variant is likely to be benign or pathogenic. mdpi.com
Molecular Modeling: Techniques such as homology modeling can be used to build a 3D model of this compound based on the known crystal structure of wild-type HbF. By computationally substituting the lysine (B10760008) at position Gγ8 with glutamic acid or glutamine, researchers can analyze potential changes in local hydrogen bonding networks, electrostatic interactions, and side-chain packing.
Future Directions in Academic Research on Hemoglobin F Albaicin and Gamma Globin Variants
Refined Structural Characterization of the Albaicin Variant
A foundational step in understanding any protein variant is to determine its three-dimensional structure. For Hemoglobin F-Albaicin, this would reveal the atomic-level consequences of the amino acid substitution, providing a framework for interpreting functional data.
The production of recombinant this compound is a prerequisite for detailed structural analysis. Once purified, the variant protein can be subjected to crystallization trials. High-resolution X-ray crystallography is a powerful technique used to determine the precise atomic coordinates of hemoglobin and its variants nih.govrcsb.orgnih.gov. Future studies would aim to crystallize recombinant HbF-Albaicin in both its deoxygenated (T-state) and oxygenated (R-state) conformations.
Analysis of the resulting crystal structures would focus on several key areas:
Local Structural Perturbations: Determining the exact conformational changes in the immediate vicinity of the substitution at position 8 of the gamma chain.
Subunit Interfaces: Assessing whether the substitution alters the critical contacts between the α and γ subunits or between the αβ dimers, which could impact the stability and allosteric properties of the tetramer nih.govacs.org.
These crystallographic data would provide a static, high-resolution snapshot of the molecular architecture, offering critical insights into how the Albaicin mutation might alter the protein's properties.
Table 1: Hypothetical Crystallographic Data for Recombinant HbF-Albaicin This table presents potential data that could be generated from future X-ray crystallography studies, compared with existing data for normal adult hemoglobin.
| Parameter | Deoxy-HbA (T-State) rcsb.org | Deoxy-HbF-Albaicin (Hypothetical) |
| PDB ID | 1HGB | To be determined |
| Resolution (Å) | 2.10 | 1.8 - 2.2 |
| Space Group | P2₁ | To be determined |
| Unit Cell Dimensions (Å) | a=63.1, b=83.6, c=53.8 | To be determined |
| R-factor / R-free | 0.210 / N/A | < 0.20 / < 0.25 |
Advanced Spectroscopic Techniques for Conformational Analysis
While crystallography provides a static image, spectroscopic methods offer complementary information about the protein's structure and dynamics in solution. oceanoptics.com Future research should employ a suite of advanced spectroscopic techniques to analyze the conformational properties of this compound.
UV-Visible (UV-Vis) Absorption Spectroscopy: This technique is sensitive to the electronic state of the heme iron and its local environment. rjb.ro Spectra of HbF-Albaicin in its oxy-, deoxy-, and met-hemoglobin forms could reveal subtle alterations in the heme pocket resulting from the mutation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed dynamic view, 2D-NMR techniques could be applied. Although challenging for a molecule the size of hemoglobin, NMR can provide information on the structure and dynamics of specific regions of the protein in solution, offering a powerful complement to the solid-state data from crystallography.
Together, these spectroscopic methods would provide a comprehensive picture of the structural and conformational integrity of this compound in a solution state, which is more representative of its physiological environment. researchgate.net
In Vitro Studies on this compound Functionality
Understanding the functional consequences of the Albaicin mutation is crucial. In vitro studies using purified recombinant protein in controlled, cell-free environments would allow for a precise assessment of its biochemical properties.
The primary function of hemoglobin is to transport oxygen. Therefore, a key area of future investigation is the detailed characterization of the oxygen-binding properties of this compound.
Oxygen Equilibrium Curves: The most fundamental analysis would involve generating oxygen equilibrium curves to determine the P50 value, which is the partial pressure of oxygen at which the hemoglobin is 50% saturated. oncohemakey.comnih.gov A comparison of the P50 of HbF-Albaicin with that of normal HbF and HbA would definitively establish whether the mutation results in a higher or lower oxygen affinity. rcsb.org
Allosteric Regulation: The influence of allosteric effectors is critical to hemoglobin function. Studies would need to assess the effect of pH (the Bohr effect) and organic phosphates, such as 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), on the oxygen affinity of HbF-Albaicin. mdpi.com This would reveal whether the mutation alters the normal regulatory mechanisms that facilitate oxygen release in the tissues.
Table 2: Hypothetical Oxygen Binding Properties of Hemoglobin Variants This table illustrates the type of data that would be generated to compare the oxygen affinity of HbF-Albaicin to that of normal fetal and adult hemoglobin.
| Hemoglobin Type | P₅₀ (mmHg, pH 7.4, 37°C) | Bohr Effect (ΔlogP₅₀/ΔpH) | 2,3-BPG Effect |
| Hemoglobin A (Adult) | ~26.0 | Normal | Strong |
| Hemoglobin F (Fetal) | ~20.0 | Reduced | Weak |
| This compound | To be determined | To be determined | To be determined |
Investigating Protein Stability and Hemodynamic Properties in Cell-Free Systems
Some hemoglobin variants exhibit reduced stability, leading to denaturation and potential cellular damage. nih.gov Investigating the intrinsic stability of the this compound tetramer is an important future research direction.
Thermal and Chemical Stability Assays: The stability of purified HbF-Albaicin can be assessed by measuring its resistance to denaturation by heat or chemical agents like urea. Any observed decrease in stability compared to wild-type HbF could have pathological implications.
Rates of Auto-oxidation: The rate at which the ferrous iron (Fe²⁺) in the heme group oxidizes to the ferric state (Fe³⁺) to form methemoglobin can be measured spectrophotometrically. An increased rate of auto-oxidation is a common feature of unstable hemoglobins (B146990).
Hemodynamic Effects of Cell-Free Hemoglobin: Should the variant prove unstable, leading to hemolysis and the release of cell-free hemoglobin, its hemodynamic properties would warrant investigation. Cell-free hemoglobin is known to scavenge nitric oxide (NO), a key regulator of vascular tone, and can promote oxidative stress. nih.govjci.org In vitro systems could be used to measure the rate of NO scavenging and the potential for HbF-Albaicin to induce oxidative damage compared to stable forms of hemoglobin.
Genetic Engineering Approaches for Expressing and Studying the Variant
The foundation for all proposed structural and functional studies is the ability to produce sufficient quantities of pure this compound. Genetic engineering provides the essential tools to achieve this. nih.gov
The initial step involves obtaining the DNA sequence for the human gamma-globin gene. Using site-directed mutagenesis, the specific codon for lysine (B10760008) at position 8 would be changed to the codon for glutamic acid or glutamine. This engineered gene would then be inserted into a suitable expression vector.
A common approach is to express the globin chains in a bacterial system like Escherichia coli. acs.org This requires the co-expression of both the engineered gamma-globin chain and the normal alpha-globin chain to allow for the assembly of the complete α₂γ₂ tetramer. To enhance proper folding and prevent precipitation of the free alpha chains, co-expression with a molecular chaperone, such as the alpha-hemoglobin stabilizing protein (AHSP), may be necessary. nih.gov
Alternatively, cell-free protein synthesis systems are emerging as a viable platform for producing proteins like hemoglobin. core.ac.ukacs.org These systems can offer advantages in terms of speed and the ability to incorporate unnatural amino acids, although scaling up production can be a challenge. researchgate.net
Successful recombinant expression will yield the purified protein necessary for the comprehensive crystallographic, spectroscopic, and functional analyses outlined above, thereby paving the way for a complete molecular understanding of the this compound variant. tandfonline.comnih.gov
Recombinant Production of this compound in Heterologous Systems
The functional and structural characterization of a novel gamma globin variant necessitates the production of the protein in sufficient quantities and purity, a task for which recombinant DNA technology is indispensable. Heterologous expression systems—cells that are engineered to produce proteins not native to them—are central to this endeavor.
Historically, the production of recombinant hemoglobin has been explored in various organisms, including bacteria, yeast, and transgenic animals. nih.gov For a variant like this compound, bacterial systems such as Escherichia coli offer a rapid and cost-effective method for generating large amounts of the globin chains. nih.gov However, challenges in this system include the lack of post-translational modifications and the potential for protein misfolding. nih.gov Eukaryotic systems, like the yeast Saccharomyces cerevisiae, have also been developed as cell factories for hemoglobin production, offering some advantages over bacterial systems. frontiersin.org
A significant challenge in recombinant hemoglobin production is ensuring the correct incorporation of the heme group to form a functional holoprotein. nih.gov To address this, researchers have developed co-expression systems. For instance, a one-plasmid system in E. coli can be engineered to contain not only the genes for the alpha and gamma globin chains but also a heme transport system from other bacteria, such as Plesiomonas shigelloides, to facilitate the uptake of exogenous heme and the assembly of functional hemoglobin. slideshare.net
Future research will likely focus on optimizing these expression systems to enhance the yield and functional quality of recombinant this compound. This includes codon optimization for the host organism, exploring different fusion tags for easier purification, and co-expression with molecular chaperones to ensure proper folding. nih.gov The ability to produce high-fidelity recombinant this compound is a critical first step for detailed biochemical, biophysical, and structural analyses.
Gene Editing Tools for Generating Specific Gamma Globin Variants in Research Models
The advent of precise gene-editing technologies, particularly the CRISPR-Cas9 system and base editing, has revolutionized the ability to create specific genetic variants in cellular and animal models. researchgate.net These tools are instrumental for studying the in vivo and ex vivo effects of specific gamma globin mutations, such as the one defining this compound.
Researchers can use CRISPR-Cas9 to introduce the specific nucleotide change corresponding to the this compound variant into human erythroid progenitor cell lines. biorxiv.org These genetically modified cells can then be differentiated into red blood cells, allowing for the study of the variant's impact on cell morphology, stability, and oxygen-carrying capacity in a human-relevant context.
Beyond cell lines, gene editing can be used to create animal models of hemoglobinopathies. While no large animal model for sickle cell disease currently exists, CRISPR-Cas9 has been used to generate the sickle cell mutation in CD34+ hematopoietic stem cells (HSCs) from healthy rhesus macaques to establish a proof-of-principle. nih.gov A similar approach could be used to create a mouse model carrying the this compound mutation. Such models would be invaluable for understanding the systemic effects of the variant and for testing potential therapeutic interventions. broadinstitute.orgsciencedaily.com
More recent advancements in base editing, a technique that allows for the direct conversion of one DNA base to another without making double-stranded breaks, offer an even more precise way to generate these models. regmednet.com This method has been shown to efficiently correct the mutation underlying sickle cell disease in patient blood stem cells and in mice, demonstrating its power for both modeling and therapeutic applications. broadinstitute.orgsciencedaily.com
The table below summarizes the application of these gene-editing tools in the context of studying a novel gamma globin variant.
| Gene Editing Tool | Application for Studying this compound | Potential Research Outcome |
| CRISPR-Cas9 | Introduction of the specific mutation into human hematopoietic stem and progenitor cells (HSPCs). | Creation of an ex vivo model to study the effects of the variant on erythropoiesis and red blood cell function. researchgate.net |
| Base Editing | Precise conversion of a single nucleotide in the gamma-globin gene in a human erythroid cell line to create the this compound variant. | Development of a cellular disease model for functional studies and validation of therapeutic strategies. biorxiv.org |
| Animal Model Generation | Use of CRISPR-Cas9 or base editing to create a mouse model carrying the genetic mutation for this compound. | In vivo study of the systemic and pathological effects of the variant over the lifespan of the animal. nih.govbroadinstitute.org |
Development of Novel Analytical Platforms for Variant Detection and Characterization
The accurate detection and in-depth characterization of hemoglobin variants are crucial for both clinical diagnostics and fundamental research. The limitations of traditional methods have spurred the development of more sophisticated and high-throughput analytical platforms.
Advanced analytical methods are essential for distinguishing between numerous hemoglobin variants, especially those that may not be easily resolved by traditional techniques like electrophoresis or chromatography. lcms.czacs.org Mass spectrometry (MS) has emerged as a powerful tool for the rapid and precise analysis of hemoglobin variants. lcms.cz This approach involves measuring the molecular mass of the globin chains to detect mutations, followed by peptide mass fingerprinting and tandem mass spectrometry to pinpoint the exact location and nature of the amino acid substitution. lcms.cz
Capillary electrophoresis (CE) is another advanced technique used for the detection of hemoglobin variants and the quantification of Hemoglobin A2 and Hemoglobin F. nih.gov When coupled with high-resolution mass spectrometry (CE-HR-MS), it provides a powerful platform for the top-down structural characterization of hemoglobin variants with high separation efficiency. ashpublications.org
| Analytical Platform | Principle | Application in Characterizing this compound |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Precisely determines the molecular weight of the variant gamma-globin chain, confirming a mutation and identifying the exact amino acid change. lcms.cznih.gov |
| Capillary Electrophoresis (CE) | Separates molecules based on their electrophoretic mobility in a capillary. | High-resolution separation of this compound from other hemoglobin types for accurate quantification. sebia.comabacusdx.com |
| CE-High-Resolution MS | Combines the separation power of CE with the precise mass measurement of HR-MS. | Provides detailed structural information of the intact this compound protein without the need for enzymatic digestion. ashpublications.org |
Integration of Multi-Omics Data for Comprehensive Variant Profiling
Understanding the full impact of a gamma globin variant like this compound requires a holistic approach that goes beyond the protein itself. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a comprehensive view of the molecular perturbations caused by the variant. nih.gov
By combining these datasets, researchers can build a more complete picture of the pathophysiology. For example, a multi-omics study on a human erythroid progenitor cell model with a knockout of the beta-globin gene revealed significant changes in chromatin accessibility, the transcriptome, proteome, and phosphorylation patterns, leading to increased oxidative stress and apoptosis. mdpi.com A similar approach applied to a cellular model of this compound could uncover novel molecular pathways affected by the variant.
Proteomic profiling of plasma from patients with beta-thalassemia has identified numerous dysregulated proteins that could serve as biomarkers or therapeutic targets. nih.gov This highlights the power of proteomics to reveal systemic effects of a hemoglobinopathy. Integrating these findings with genomic data can help to identify genetic modifiers that influence the clinical severity of the disease. researchgate.net
Advancements in High-Throughput Screening for New Hemoglobin Variants
Population screening is essential for identifying individuals with hemoglobinopathies. cdc.gov Traditional methods can be labor-intensive, but advancements in technology are enabling high-throughput screening (HTS) of large numbers of samples.
High-performance liquid chromatography (HPLC) is a widely used method that offers automation, high resolution, and rapid results for screening for variant hemoglobins. cdc.gov Capillary zone electrophoresis (CZE) also provides high-throughput capabilities comparable to HPLC. nih.gov
Mass spectrometry, particularly MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight), is being explored as a game-changing technology for high-throughput screening. nih.gov It allows for the direct measurement of globin chains and can be combined with machine learning for precise and efficient screening. nih.gov Another HTS method is high-resolution melting (HRM) analysis of PCR amplicons, which can effectively detect and discriminate single point mutations causing hemoglobin variants in a simple and cost-effective manner. nih.gov
The development of HTS assays is also crucial for drug discovery. For instance, a FRET-based (Förster resonance energy transfer) assay has been developed for the high-throughput screening of small molecules that inhibit the polymerization of sickle hemoglobin. umn.edu
Bioinformatic and Computational Modeling of Globin Chain Alterations
In silico approaches have become indispensable tools for studying the effects of genetic mutations on protein structure and function. plos.org Recent advances in computational tools allow for the investigation of the relationship between genotype and phenotype in diseases like thalassemia. nih.gov These methods are faster, less expensive, and can generate a wealth of data compared to purely experimental approaches. plos.org
Predicting the Impact of Amino Acid Substitutions on Protein Dynamics and Interactions
For a novel variant like this compound, computational modeling can provide initial predictions about its potential impact. Various in silico tools can be used to predict the pathogenicity of a given mutation. A study evaluating 31 different in silico predictors on a large dataset of globin gene variants found that their performance can vary, highlighting the need for gene-specific evaluation. nih.govelifesciences.org
Molecular dynamics (MD) simulations can be used to model the behavior of the variant hemoglobin protein over time, providing insights into how the amino acid substitution affects the protein's stability, flexibility, and interactions with other molecules. nih.gov These simulations can reveal changes in the protein's secondary structure or solvent accessibility, which can have significant functional consequences. plos.org For example, MD simulations of sickle hemoglobin have helped to elucidate the hydrophobic and electrostatic interactions that drive its pathological aggregation. nih.gov
Structure-based computational approaches can also predict how an amino acid substitution will affect protein stability and protein-protein interactions. nih.gov By calculating the change in folding and binding energies between the wild-type and mutant proteins, researchers can quantitatively assess the destabilizing effects of a mutation. nih.gov Such predictive studies are crucial for prioritizing variants for further experimental characterization and for understanding the molecular basis of hemoglobinopathies. washington.eduresearchgate.net
Leveraging Machine Learning for Variant Classification and Structural Prediction
The advent of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the study of rare hemoglobin variants like this compound. These computational approaches offer powerful tools for classifying the clinical significance of gamma globin variants and predicting their three-dimensional structures, providing insights that were previously unattainable through traditional laboratory methods alone.
Variant Classification:
A primary challenge with rare genetic variants is determining whether they are pathogenic or benign. Machine learning models can be trained on large datasets of known variants to learn the complex patterns that distinguish disease-causing mutations from harmless ones. nih.govoup.com For gamma globin variants such as Hb F-Albaicin, ML algorithms can analyze a multitude of features to predict pathogenicity. These features can include sequence conservation, amino acid properties, and genomic context. nih.govoup.com
Studies have demonstrated the effectiveness of various ML algorithms in classifying hemoglobin variants. ajol.infoijml.orgresearchgate.netnijotech.com For instance, models like Support Vector Machines (SVM), Decision Trees, and Random Forests have shown high accuracy in predicting hemoglobin variants based on hematological data. ajol.infoijml.orgresearchgate.netnijotech.com Gene-specific models, which are trained on variants within a single gene, have proven to be highly accurate in predicting the pathogenicity of variants in genes like BRCA2 and could be adapted for the gamma-globin (HBG1 and HBG2) genes. nih.gov Such a model could classify Hb F-Albaicin by comparing its features to a learned distribution of known pathogenic and benign gamma-globin variants.
| Machine Learning Model | Primary Application in Variant Analysis | Potential Relevance for Hb F-Albaicin |
|---|---|---|
| Support Vector Machine (SVM) | Classification of hemoglobin variants based on laboratory data with high accuracy (94.7% in one study). ajol.info | Could be trained to classify Hb F-Albaicin as pathogenic or benign based on its physicochemical properties and clinical data. |
| Decision Tree / Random Forest | Predicting hemoglobin variant types with high precision (93.89% in one study). ijml.org | Can model the complex, non-linear relationships between the F-Albaicin mutation and its functional consequences. |
| XGBoost | Predicts pathogenicity of missense variants by incorporating sequence, structure, and dynamics-based features. oup.com | Could provide a pathogenicity score for the F-Albaicin variant, aiding in its clinical interpretation. |
| Deep Learning (e.g., AlphaMissense) | Builds on protein structure models (like AlphaFold) to classify missense mutations as likely pathogenic or benign. ebi.ac.uk | Offers a highly sophisticated method to predict the clinical significance of the F-Albaicin mutation by leveraging structural data. |
Structural Prediction:
For this compound, AlphaFold can generate a highly accurate 3D model of the variant gamma-globin chain. towardsai.netwatershed.biouai.cl Researchers can then compare this predicted structure to the known structure of normal fetal hemoglobin to identify subtle conformational changes. biorxiv.orgnih.gov These structural insights can help generate hypotheses about how the mutation affects key properties of the hemoglobin molecule, such as:
Oxygen Affinity: Alterations in the heme pocket or subunit interfaces could impact how tightly the hemoglobin binds to oxygen.
Protein Stability: The mutation might disrupt stabilizing interactions within the globin chain, leading to an unstable hemoglobin variant. uai.cl
Subunit Interactions: Changes in the surface of the gamma-globin chain could affect its interaction with the alpha-globin chains, potentially impairing the assembly of the final hemoglobin tetramer.
Q & A
Q. What molecular techniques are most reliable for identifying hemoglobin F-Albaicin variants in clinical samples?
this compound (γ-globin variant: γ8 Lys→Glu/Gln) is typically detected using high-performance liquid chromatography (HPLC) or capillary electrophoresis to distinguish its migration pattern from wild-type HbF . Confirmatory analysis requires DNA sequencing of the HBG2 gene to identify the specific point mutation (e.g., codon 8 A→G substitution). Researchers should validate findings using tandem mass spectrometry to confirm the amino acid substitution .
Q. How does this compound influence clinical diagnoses of β-thalassemia and sickle cell disease?
Hb F-Albaicin’s elevated γ-globin expression can ameliorate symptoms in β-hemoglobinopathies by reducing α-globin chain imbalance. However, its co-inheritance with β-thalassemia mutations requires careful interpretation of HPLC profiles to avoid misdiagnosis. Researchers should correlate hematologic parameters (e.g., MCV, MCH) with genetic testing to resolve ambiguous cases .
Q. What are the limitations of using hemoglobin electrophoresis for quantifying Hb F-Albaicin in heterozygotes?
Electrophoresis may underestimate Hb F-Albaicin levels due to overlapping bands with HbA₂ or other fetal hemoglobin variants. Researchers should supplement with immunochromatographic assays (e.g., monoclonal anti-HbF antibodies) and quantify γ-globin mRNA via RT-PCR to improve accuracy .
Advanced Research Questions
Q. How can conflicting data on Hb F-Albaicin’s oxygen affinity be resolved in functional studies?
Discrepancies in oxygen dissociation curves may arise from experimental conditions (e.g., pH, temperature) or methodological differences (e.g., tonometry vs. spectrophotometry). A standardized protocol using purified Hb F-Albaicin in controlled buffer systems is recommended, with cross-validation via isoelectric focusing and Hill coefficient calculations .
Q. What experimental designs are optimal for studying Hb F-Albaicin’s role in fetal-to-adult hemoglobin switching?
CRISPR/Cas9-mediated HBG2 promoter editing in erythroid progenitor cells (e.g., HUDEP-2) allows precise analysis of γ-globin regulation. Pair this with chromatin conformation capture (3C) to assess interactions between the locus control region (LCR) and the mutated γ-globin gene . Validate findings using single-cell RNA-seq to map transcriptional heterogeneity .
Q. How do epigenetic modifiers interact with Hb F-Albaicin to modulate γ-globin expression?
Cohort studies integrating DNA methylation profiling (e.g., bisulfite sequencing) and histone modification ChIP-seq (e.g., H3K27ac) can identify regulatory elements specific to Hb F-Albaicin carriers. Statistical models (e.g., multivariate regression) should control for confounding factors like hydroxyurea treatment or hereditary persistence of fetal hemoglobin (HPFH) .
Q. What statistical approaches address variability in Hb F-Albaicin measurements across demographic groups?
Mixed-effects models are preferred for nested data (e.g., family studies), while principal component analysis (PCA) can adjust for population stratification. Researchers should report intraclass correlation coefficients (ICCs) to quantify measurement consistency and use Bland-Altman plots for inter-method comparisons .
Methodological Considerations
Q. How to design a systematic review on Hb F-Albaicin’s global prevalence and phenotypic associations?
Follow PRISMA guidelines with search terms: “Hb F-Albaicin” OR “gamma-globin variant” AND (“β-thalassemia” OR “sickle cell”). Use PEO framework (Population: Hb F-Albaicin carriers; Exposure: genetic modifiers; Outcome: clinical severity) . Exclude studies lacking HPLC or genetic confirmation .
Q. What quality-control measures ensure reproducibility in Hb F-Albaicin structural studies?
- Calibrate instruments using WHO-certified HbA₂/F controls.
- Replicate X-ray crystallography experiments with ≥3 independent protein batches.
- Report resolution limits (e.g., <2.0 Å) and Ramachandran plot outliers .
Data Interpretation and Peer Review
Q. How to address potential biases in Hb F-Albaicin cohort studies?
Assess selection bias via sensitivity analyses (e.g., excluding non-representative subgroups) and measurement bias using blinded duplicate testing. Pre-register hypotheses on platforms like Open Science Framework to mitigate hindsight bias .
Q. What criteria should peer reviewers prioritize in Hb F-Albaicin manuscripts?
- Confirm adherence to CLSI guidelines for hemoglobinopathy testing.
- Scrutinize chromatogram baselines for integration errors.
- Require public deposition of crystallographic data (e.g., PDB) and raw sequencing reads (e.g., SRA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
